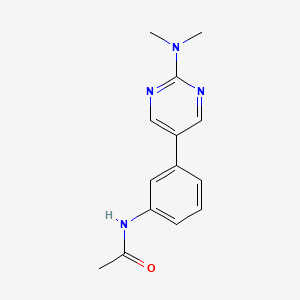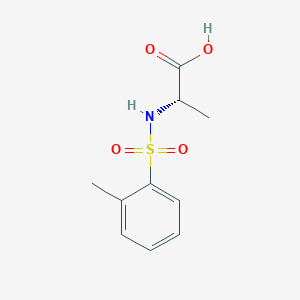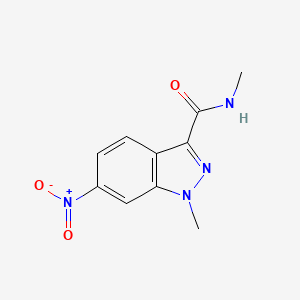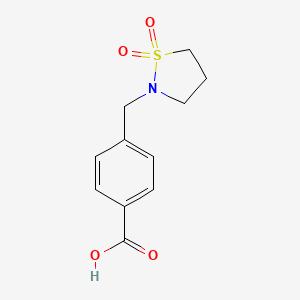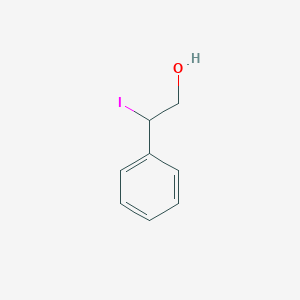
2-Iodo-2-phenylethan-1-ol
Descripción general
Descripción
Beta-Iodobenzeneethanol is an organic compound with the chemical formula C8H9IO. It consists of a benzene ring substituted with an iodine atom and an ethanol group. This compound belongs to the class of iodobenzenes, which are aromatic compounds containing one or more iodine atoms attached to a benzene ring .
Métodos De Preparación
Beta-Iodobenzeneethanol can be synthesized through various methods. One common synthetic route involves the reaction of iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Iodo-2-phenylethan-1-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Beta-Iodobenzeneethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form beta-Iodobenzeneacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Iodo-2-phenylethan-1-ol can yield beta-Iodobenzeneethane using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Beta-Iodobenzeneethanol has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Iodo-2-phenylethan-1-ol involves its interaction with molecular targets through its iodine and ethanol functional groups. The iodine atom can participate in halogen bonding, while the ethanol group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
Beta-Iodobenzeneethanol can be compared with other similar compounds such as:
Iodobenzene: Lacks the ethanol group, making it less versatile in hydrogen bonding interactions.
Beta-Bromobenzeneethanol: Contains a bromine atom instead of iodine, which affects its reactivity and bonding properties.
Beta-Chlorobenzeneethanol: Contains a chlorine atom, resulting in different chemical and physical properties compared to 2-Iodo-2-phenylethan-1-ol
The uniqueness of this compound lies in its combination of an iodine atom and an ethanol group, which provides distinct reactivity and interaction capabilities compared to its analogs.
Propiedades
Fórmula molecular |
C8H9IO |
|---|---|
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
2-iodo-2-phenylethanol |
InChI |
InChI=1S/C8H9IO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
Clave InChI |
KBOTURXUTKMUPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CO)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-Methoxy-phenoxy)-phenyl]-ethylamine](/img/structure/B8350151.png)
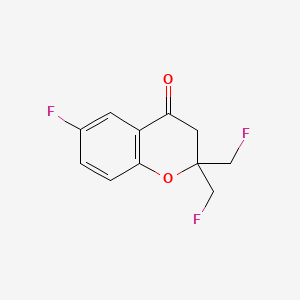
![a-(2-Benzo[b]thienyl)-4-methoxybenzyl alcohol](/img/structure/B8350162.png)
![3-[(1-Ethyl-pyrrolidin-2-ylmethyl)-amino]-propyl amine](/img/structure/B8350168.png)
![3'-Chloro-4'-[(2-chlorophenyl)thio]acetophenone](/img/structure/B8350173.png)

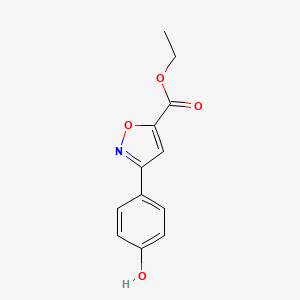

![3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one](/img/structure/B8350214.png)
